An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(2,6-dimethylphenyl)benzamide
An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(2,6-dimethylphenyl)benzamide
Foreword: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzamide functional group remains a cornerstone of molecular design. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic accessibility has rendered it a privileged scaffold in a multitude of applications. This guide focuses on a particularly intriguing derivative: 2-amino-N-(2,6-dimethylphenyl)benzamide. The strategic placement of an ortho-amino group and a sterically hindered N-aryl substituent bestows upon this molecule a distinct set of chemical properties, making it a valuable intermediate and a pharmacophore of interest. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and key physicochemical characteristics, underpinned by field-proven insights and authoritative references.
Molecular Architecture and Physicochemical Landscape
2-amino-N-(2,6-dimethylphenyl)benzamide (CAS No. 13922-38-8) is a fascinating molecule from a structural standpoint. The core benzamide linkage is flanked by an electron-donating amino group on the benzoyl ring and a sterically demanding 2,6-dimethylphenyl group on the amide nitrogen. This arrangement dictates its three-dimensional conformation and, consequently, its reactivity and intermolecular interactions.
The N-H and C=O groups of the amide bond typically adopt an antiperiplanar conformation, a feature common to many benzanilides. The presence of the two ortho-methyl groups on the N-phenyl ring forces it to be significantly twisted with respect to the plane of the amide linkage, a phenomenon that has been observed in the crystal structures of closely related N-(2,6-dimethylphenyl)benzamides. This steric hindrance can influence the molecule's ability to participate in certain biological interactions and can also affect the rotational barrier around the amide bond.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. Below is a summary of the key computed and, where available, experimental properties of 2-amino-N-(2,6-dimethylphenyl)benzamide.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O | PubChem |
| Molecular Weight | 240.30 g/mol | PubChem |
| CAS Number | 13922-38-8 | PubChem |
| XLogP3 (Computed) | 3.4 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis of 2-amino-N-(2,6-dimethylphenyl)benzamide: A Practical Approach
The synthesis of N-aryl benzamides can be approached through several well-established methodologies. For the specific case of 2-amino-N-(2,6-dimethylphenyl)benzamide, the reaction of isatoic anhydride with 2,6-dimethylaniline stands out as a highly efficient and atom-economical route. This method avoids the need for pre-functionalization of the aniline or the use of coupling agents, which are often required in traditional amide bond formations.
Recommended Synthetic Protocol: Isatoic Anhydride Route
This protocol is based on established procedures for the synthesis of related aminobenzamides from isatoic anhydride. The reaction proceeds via nucleophilic attack of the aniline on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired product.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isatoic anhydride (1.0 equivalent).
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Solvent and Reagent Addition: Add a suitable solvent such as toluene or dioxane. To this suspension, add 2,6-dimethylaniline (1.0 - 1.2 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide and confirmed by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-amino-N-(2,6-dimethylphenyl)benzamide as a solid.
Causality Behind Experimental Choices:
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Isatoic Anhydride as a Precursor: Isatoic anhydride serves as a convenient and stable source of an activated anthranilic acid derivative. Its reaction with amines is driven by the favorable release of carbon dioxide.
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Choice of Solvent: Toluene and dioxane are often chosen for their relatively high boiling points, which facilitate the decarboxylation step, and their ability to dissolve the reactants.
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Stoichiometry: A slight excess of the aniline can be used to ensure complete consumption of the isatoic anhydride.
Figure 1: Synthesis of 2-amino-N-(2,6-dimethylphenyl)benzamide from isatoic anhydride.
Spectroscopic and Analytical Characterization
The unequivocal identification and purity assessment of 2-amino-N-(2,6-dimethylphenyl)benzamide rely on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and mass spectra, based on the analysis of its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative.
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Aromatic Protons: The protons on the 2-aminobenzoyl ring will appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho and para to the amino group will be shifted upfield due to its electron-donating nature. The protons on the 2,6-dimethylphenyl ring will also resonate in this region, likely as a multiplet.
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Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be concentration and solvent dependent.
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Amino Protons (NH₂): A broad singlet for the two protons of the primary amino group will be present, likely in the range of δ 4.0-6.0 ppm.
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Methyl Protons (CH₃): A sharp singlet integrating to six protons, corresponding to the two methyl groups on the N-phenyl ring, will be observed in the upfield region (around δ 2.1-2.3 ppm).
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¹³C NMR: The carbon NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
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Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the amino group will be shifted significantly upfield.
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Methyl Carbons: The carbons of the two methyl groups will give a signal in the upfield region, around δ 18-20 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3300-3500 | Stretching |
| N-H (Amino) | 3300-3500 (two bands) | Asymmetric and Symmetric Stretching |
| C=O (Amide) | 1640-1680 | Stretching |
| C-N | 1250-1350 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 240. The fragmentation pattern would likely involve cleavage of the amide bond and other characteristic fragmentations of the aromatic rings.
Reactivity and Potential for Further Functionalization
The presence of three key functional moieties—the primary aromatic amine, the secondary amide, and the two aromatic rings—makes 2-amino-N-(2,6-dimethylphenyl)benzamide a versatile building block for the synthesis of more complex molecules.
Reactions of the Amino Group
The primary amino group is a nucleophilic center and can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding diamide.
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Alkylation: Reaction with alkyl halides, although selectivity between the amino and amide nitrogens can be a challenge.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a variety of subsequent reactions (e.g., Sandmeyer reaction).
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Cyclization Reactions: The ortho-amino and amide functionalities can participate in intramolecular cyclization reactions to form heterocyclic systems, such as quinazolinones.
Reactions of the Amide Group
The amide group is generally less reactive than the primary amine. However, it can undergo:
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Hydrolysis: Cleavage of the amide bond under acidic or basic conditions to yield anthranilic acid and 2,6-dimethylaniline.
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Reduction: Reduction to the corresponding secondary amine using strong reducing agents like lithium aluminum hydride.
Figure 2: Key reactive sites and potential transformations of the title compound.
Biological Significance and Therapeutic Potential
The 2-aminobenzamide scaffold is a well-known pharmacophore, and several of its derivatives have shown promising biological activities. Notably, compounds with this core structure have been investigated for their anticonvulsant and anti-inflammatory properties.
Postulated Mechanism of Action as an Anticonvulsant
While the specific mechanism of action for 2-amino-N-(2,6-dimethylphenyl)benzamide has not been extensively studied, insights can be drawn from related benzamide anticonvulsants. Many anticonvulsant drugs exert their effects by modulating ion channels or enhancing inhibitory neurotransmission. One plausible hypothesis is that 2-amino-N-(2,6-dimethylphenyl)benzamide may act as a blocker of voltage-gated sodium channels. By binding to these channels, it could stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures. The lipophilic nature of the 2,6-dimethylphenyl group may facilitate its passage across the blood-brain barrier and its interaction with the hydrophobic regions of the ion channel proteins.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek medical attention.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion: A Building Block with Untapped Potential
2-amino-N-(2,6-dimethylphenyl)benzamide is a molecule that, while not extensively characterized in the public domain, holds significant promise as a versatile intermediate and a potential lead compound in drug discovery. Its synthesis is straightforward, and its rich chemical functionality allows for a wide range of further modifications. The insights provided in this guide, drawn from the established chemistry of its constituent parts and closely related analogues, should serve as a valuable resource for researchers looking to explore the potential of this intriguing compound in their own work. The path is now clear for further investigation into its specific biological activities and for its application in the synthesis of novel chemical entities.
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